Dibutyl methyl phosphate is an organic compound with the molecular formula . It is classified as a dialkyl phosphate and appears as a pale-amber, odorless liquid. The compound is moderately soluble in water, with a solubility of approximately 18 g/L at 20°C. Its density is around 1.06 g/mL, making it denser than water, and it has a boiling point of approximately 100°C. Dibutyl methyl phosphate is known for its ability to react exothermically with bases, and it can release flammable hydrogen gas when in contact with certain metals .
The synthesis of dibutyl methyl phosphate typically involves the reaction of butanol with phosphorus oxychloride in the presence of a catalyst. A notable method includes:
Dibutyl methyl phosphate has several applications across different industries:
Studies have shown that dibutyl methyl phosphate interacts with various biological systems, influencing membrane dynamics and potentially altering cellular processes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting permeability and fluidity. Additionally, research into its mixtures with other compounds has revealed interesting properties such as optical birefringence under magnetic fields, indicating potential applications in advanced materials science .
Dibutyl methyl phosphate shares similarities with other alkyl phosphates but possesses unique characteristics that differentiate it from them. Below is a comparison table highlighting dibutyl methyl phosphate alongside similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dibutyl phosphate | Lacks the methyl group; used primarily as a solvent | |
| Diethyl methyl phosphate | Similar structure; different alkyl groups; lower boiling point | |
| Tributyl phosphate | Contains three butyl groups; higher viscosity | |
| Dimethyl phosphate | Smaller molecular size; more volatile |
Dibutyl methyl phosphate's unique combination of properties makes it particularly useful in applications requiring both solvent capabilities and surfactant behavior, distinguishing it from other similar compounds .